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Compound of Interest

Compound Name:
2-bromo-N-(5-fluoro-2-

methylphenyl)acetamide

CAS No.: 1343606-18-7

Cat. No.: B1376161

Get Quote

Executive Summary
2-bromo-N-(5-fluoro-2-methylphenyl)acetamide (CAS: 202865-76-7) is a specialized

electrophilic building block used primarily in medicinal chemistry as a covalent "warhead" or a

precursor for heterocyclic synthesis. Belonging to the class of

-haloacetamides, this compound combines a reactive alkylating center with a specific aromatic
substitution pattern (5-fluoro, 2-methyl) designed to modulate lipophilicity and metabolic
stability in drug candidates.

This guide provides a comprehensive technical analysis of the compound, moving beyond

simple molecular weight values to cover isotopic distribution, synthesis protocols, and quality

control methodologies required for high-stakes drug development environments.

Physicochemical Profile & Molecular Weight
Analysis[1][2]
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In precision chemistry, "molecular weight" is not a single number but a dataset essential for

stoichiometry and mass spectrometry (MS) validation. Because bromine exists as two stable

isotopes (

Br and

Br) in a nearly 1:1 ratio, this compound exhibits a distinct isotopic signature.

Molecular Data Table
Property Value / Description

Molecular Formula

Average Molecular Weight 246.08 g/mol

Monoisotopic Mass (

Br)
244.9852 Da

Monoisotopic Mass (

Br)
246.9831 Da

Isotopic Pattern (MS)
1:1 Doublet (M and M+2 peaks of equal

intensity)

Predicted LogP ~1.87 – 2.10 (Lipophilic)

Hydrogen Bond Donors 1 (Amide NH)

Hydrogen Bond Acceptors 2 (Amide O, Fluorine)

Physical State Solid (White to off-white crystalline powder)

Mass Spectrometry Interpretation
For researchers validating this compound via LC-MS:

Do not look for a single peak at 246.1.

Expect a doublet: You will observe two major peaks separated by 2 mass units (
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245 and 247 for

) with approximately equal intensity. This is the diagnostic "fingerprint" of a mono-brominated
compound.

Synthesis Protocol
The synthesis of 2-bromo-N-(5-fluoro-2-methylphenyl)acetamide is a nucleophilic acyl

substitution. It involves the acylation of 5-fluoro-2-methylaniline (CAS 367-29-3) with

bromoacetyl bromide.

Reaction Logic
Nucleophile: The aniline nitrogen (moderately nucleophilic, hindered by the ortho-methyl

group).

Electrophile: Bromoacetyl bromide (highly reactive acid halide).

Base: Required to scavenge the HBr byproduct, preventing protonation of the unreacted

aniline.

Step-by-Step Procedure
Scale: 10 mmol (approx. 1.25 g of aniline).

Safety: Bromoacetyl bromide is a lachrymator and corrosive. Perform in a fume hood.

Preparation: In a dry 100 mL round-bottom flask, dissolve 5-fluoro-2-methylaniline (1.25 g,

10 mmol) in anhydrous Dichloromethane (DCM) (20 mL).

Base Addition: Add Triethylamine (TEA) (1.53 mL, 11 mmol) or Pyridine. Cool the mixture to

0°C using an ice bath.

Acylation: Dropwise add a solution of Bromoacetyl bromide (0.96 mL, 11 mmol) in DCM (5

mL) over 15 minutes.

Note: Keep temperature <5°C to prevent di-acylation or polymerization.
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Reaction: Allow to warm to Room Temperature (RT) and stir for 2–3 hours. Monitor via TLC

(30% EtOAc/Hexanes).

Work-up:

Wash reaction mixture with 1M HCl (to remove excess amine/base).

Wash with Sat.

(to neutralize acid).

Wash with Brine.[1]

Dry over anhydrous

, filter, and concentrate in vacuo.

Purification: Recrystallize from Ethanol/Hexanes or purify via silica flash chromatography if

necessary.

Synthesis Workflow Diagram
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Caption: Linear synthesis workflow for the acylation of 5-fluoro-2-methylaniline.

Quality Control & Characterization
To ensure the compound is suitable for biological screening or further synthesis, it must pass

strict QC criteria.

NMR Diagnostics ( NMR, 400 MHz, )
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Amide NH: Broad singlet, typically

8.0–9.0 ppm.

Aromatic Region: Three protons. Look for the specific coupling pattern of the fluorine (spin-

spin coupling

).

The proton ortho to the fluorine will show distinct splitting.

-Methylene (

-Br): Sharp singlet,

3.9–4.1 ppm.

Aryl Methyl (

): Singlet,

2.2–2.4 ppm.

QC Decision Tree
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Caption: Quality Control logic gate for validating compound identity and purity.

Applications in Drug Discovery
This molecule is rarely a final drug but serves as a critical intermediate or probe.

Covalent Inhibitors: The

-bromoacetamide group is a classic "warhead" that reacts irreversibly with Cysteine residues
in proteins. It is used in Targeted Covalent Inhibitor (TCI) design to map binding pockets.

Heterocycle Synthesis:
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Reaction with Thioureas

Aminothiazoles.

Reaction with Amidines

Imidazoles.

These scaffolds are ubiquitous in kinase inhibitors (e.g., Dasatinib analogs).

Fragment-Based Screening: The 5-fluoro-2-methyl substitution provides a unique electronic

and steric profile, often used to optimize metabolic stability (blocking the para-position

relative to the amine) and potency.

Safety & Handling
Hazard Class: Skin Sensitizer (Category 1), Skin Irritant (Category 2).

Specific Risk: As an alkylating agent, it can modify DNA/proteins. Handle with extreme care.

Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). Moisture sensitive (hydrolysis

leads to bromoacetic acid).

References
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1376161?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/product/b2466890
https://www.benchchem.com/product/b1376161/docs#technical-guide-2-bromo-n-5-fluoro-2-methylphenyl-acetamide
https://www.benchchem.com/product/b1376161/docs#technical-guide-2-bromo-n-5-fluoro-2-methylphenyl-acetamide
https://www.benchchem.com/product/b1376161/docs#technical-guide-2-bromo-n-5-fluoro-2-methylphenyl-acetamide
https://www.benchchem.com/product/b1376161/docs#technical-guide-2-bromo-n-5-fluoro-2-methylphenyl-acetamide
https://www.benchchem.com/product/b1376161?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1376161?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Contact our Ph.D. Support Team for a compatibility check
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